molecular formula C9H13N3O B13309834 3-Amino-3-(3-methylpyridin-4-yl)propanamide

3-Amino-3-(3-methylpyridin-4-yl)propanamide

Cat. No.: B13309834
M. Wt: 179.22 g/mol
InChI Key: VAYJCERTEILXTI-UHFFFAOYSA-N
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Description

3-Amino-3-(3-methylpyridin-4-yl)propanamide is a chemical compound with the molecular formula C₉H₁₃N₃O and a molecular weight of 179.22 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes an amino group and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-methylpyridin-4-yl)propanamide typically involves the reaction of 3-methylpyridine with various reagents to introduce the amino and propanamide groups. One common method involves the use of 3-methylpyridine as a starting material, which undergoes a series of reactions including nitration, reduction, and amidation to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories under controlled conditions. The process involves multiple steps, each requiring precise control of temperature, pH, and reaction time to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-methylpyridin-4-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

3-Amino-3-(3-methylpyridin-4-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-methylpyridin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the pyridine ring can participate in π-π interactions, further modulating biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(3-methylpyridin-4-yl)propanamide is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

3-amino-3-(3-methylpyridin-4-yl)propanamide

InChI

InChI=1S/C9H13N3O/c1-6-5-12-3-2-7(6)8(10)4-9(11)13/h2-3,5,8H,4,10H2,1H3,(H2,11,13)

InChI Key

VAYJCERTEILXTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)C(CC(=O)N)N

Origin of Product

United States

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